molecular formula C16H15N7O3S B10875950 N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10875950
M. Wt: 385.4 g/mol
InChI Key: ODBYHWPKFYZETK-UHFFFAOYSA-N
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Description

N~1~-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a nitrophenyl group, a pyrazinyl group, and a triazolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions The process may start with the nitration of a methylphenyl compound to introduce the nitro group This is followed by the formation of the triazole ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure and possible biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The nitro group, triazole ring, and pyrazinyl group may play roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Unique due to its specific combination of functional groups.

    Other acetamides: May have different substituents on the aromatic rings or different heterocyclic groups.

    Triazole derivatives: Compounds with triazole rings but different substituents.

Uniqueness

The uniqueness of N1-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H15N7O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N7O3S/c1-10-3-4-11(23(25)26)7-12(10)19-14(24)9-27-16-21-20-15(22(16)2)13-8-17-5-6-18-13/h3-8H,9H2,1-2H3,(H,19,24)

InChI Key

ODBYHWPKFYZETK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

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